molecular formula C25H33N6O9P B1672339 Tenofovir alafenamide monofumarate CAS No. 1422343-76-7

Tenofovir alafenamide monofumarate

Cat. No.: B1672339
CAS No.: 1422343-76-7
M. Wt: 592.5 g/mol
InChI Key: MEJAFWXKUKMUIR-FHPNUNMMSA-N
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Description

Tenofovir alafenamide monofumarate is a prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus (HIV) and chronic hepatitis B virus (HBV) infections. This compound is known for its improved safety profile and efficacy compared to its predecessor, tenofovir disoproxil fumarate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tenofovir alafenamide monofumarate involves the reaction of tenofovir alafenamide with fumaric acid. This reaction is typically carried out in the presence of acetonitrile (MeCN) as a solvent. The process can yield different polymorphic forms, which are characterized by their unique solid-state structures .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the crystallization of the compound to obtain the desired polymorphic form, which is then formulated into pharmaceutical products .

Chemical Reactions Analysis

Types of Reactions: Tenofovir alafenamide monofumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized tenofovir derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tenofovir alafenamide monofumarate has a wide range of scientific research applications, including:

Mechanism of Action

Tenofovir alafenamide monofumarate exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and HBV. The compound is converted into its active form, tenofovir diphosphate, within the cells. This active form competes with natural nucleotides, leading to the termination of viral DNA synthesis and preventing the replication of the virus .

Comparison with Similar Compounds

Biological Activity

Tenofovir alafenamide monofumarate (TAF) is a novel prodrug of tenofovir, designed to enhance the delivery of the active metabolite, tenofovir diphosphate (TFV-DP), to target cells while minimizing systemic exposure. TAF has gained attention for its efficacy in treating chronic hepatitis B (CHB) and HIV infections, demonstrating a favorable safety profile compared to its predecessor, tenofovir disoproxil fumarate (TDF). This article reviews the biological activity of TAF, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety data.

TAF is absorbed and converted intracellularly to TFV, which inhibits viral replication by incorporating into viral DNA and terminating the chain. The mechanism involves:

  • Cell Entry : TAF enters hepatocytes through passive diffusion and uptake transporters OATP1B1 and OATP1B3.
  • Hydrolysis : Once inside the cell, TAF is hydrolyzed by carboxylesterase 1 to release TFV.
  • Phosphorylation : TFV is phosphorylated to TFV-DP, which exerts antiviral effects against HIV and HBV by inhibiting reverse transcriptase.

The pharmacological activity of TFV-DP is notable for its weak inhibition of mammalian DNA polymerases, including mitochondrial DNA polymerase γ, with no observed mitochondrial toxicity in vitro .

Pharmacokinetics

TAF exhibits distinct pharmacokinetic properties compared to TDF:

  • Bioavailability : TAF has improved oral bioavailability when taken with food due to its stability in the gastrointestinal tract .
  • Tissue Distribution : TAF achieves higher intracellular concentrations of TFV-DP in peripheral blood mononuclear cells (PBMCs) than TDF, leading to potent antiviral activity at lower doses .

Chronic Hepatitis B

TAF has been shown to be effective in managing CHB:

  • Efficacy Studies : In clinical trials, TAF demonstrated similar antiviral efficacy as TDF but with significantly lower rates of renal and bone toxicity. In a phase 1b study involving treatment-naive patients with CHB, various doses of TAF were administered, showing a rapid decline in HBV DNA levels .
  • Real-Life Data : A study reported that 78.1% of patients on antiviral therapy achieved undetectable HBV DNA levels after switching from TDF to TAF. Improvements in renal function indicators were also noted .

HIV Treatment

TAF has been coformulated with other antiretrovirals for HIV treatment:

  • Phase 3 Trials : In controlled studies comparing TAF with TDF in HIV-1-infected patients, both regimens showed similar efficacy at week 48; however, TAF was associated with significantly fewer renal and bone adverse effects .

Safety Profile

The safety of TAF has been extensively evaluated:

  • Pregnancy Studies : Research indicates that initiating TAF during early pregnancy is safe for both mothers and infants, with no severe adverse effects reported. The mother-to-child transmission rate of HBV was 0% among treated mothers .
  • Long-Term Safety : Although long-term safety studies are ongoing, current data suggest that TAF's risk profile is favorable compared to TDF, particularly concerning renal function and bone mineral density .

Comparative Efficacy Table

ParameterTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)
Dosage EfficiencyLower doses requiredHigher doses required
Renal ToxicityLower incidenceHigher incidence
Bone Mineral Density ImpactMinimal impactSignificant reduction
Efficacy in CHBComparableComparable
Efficacy in HIVComparableComparable

Properties

IUPAC Name

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N6O5P.C4H4O4/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+,33+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJAFWXKUKMUIR-FHPNUNMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N6O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392275-56-7, 379270-38-9, 1422343-76-7
Record name Tenofovir alafenamide fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392275-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenofovir alafenamide monofumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-7339 monofumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422343767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl N-[(S)- ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]- oxy}methyl)(phenoxy)phosphoryl]-L-alaninate, (2E)-but-2-enedioate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TENOFOVIR ALAFENAMIDE MONOFUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2S5S51WW6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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